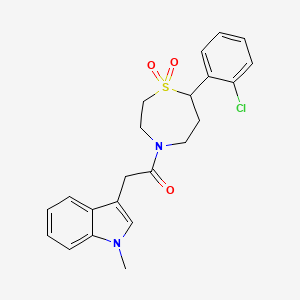
1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is an intriguing synthetic molecule that belongs to the class of thiazepane derivatives. Its unique structure, characterized by a thiazepane ring and various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.
- Dioxido Group : Contributes to the compound's reactivity and potential biological interactions.
- Chlorophenyl Substituent : May enhance lipophilicity and biological activity.
- Indole Moiety : Known for its presence in various bioactive compounds, potentially contributing to anticancer properties.
Pharmacological Properties
Research indicates that thiazepane derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Thiazepane compounds have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Certain thiazepanes have been studied for their ability to reduce inflammation in animal models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazepane derivatives .
- Receptor Modulation : Interaction with various receptors could lead to altered cellular signaling pathways .
Case Studies
Several studies have explored the biological activity of related thiazepane compounds. For instance:
- Antimicrobial Studies : A study demonstrated that a related thiazepane derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays revealed that another thiazepane compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .
- Inflammation Models : Animal studies indicated that certain thiazepanes reduced edema and inflammatory cytokine levels in models of acute inflammation .
Data Table of Biological Activities
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUQPHHAPRDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














